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imidodisulfurylfluoride

Cat. No.: B8819098
CAS No.: 14984-73-7
M. Wt: 181.14 g/mol
InChI Key: KTQDYGVEEFGIIL-UHFFFAOYSA-N
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Description

Significance and Research Context of Imidodisulfuryl Fluoride (B91410)

The significance of imidodisulfuryl fluoride in the research community stems largely from its deprotonated form, the imidodisulfuryl fluoride anion, [N(SO₂F)₂]⁻. This anion is the conjugate base of a strong acid with a pKa of 1.28 in water. researchgate.net Salts containing this anion, particularly lithium bis(fluorosulfonyl)imide (LiFSI), are at the forefront of advancements in energy storage technology. ontosight.ai

Research into imidodisulfuryl fluoride and its derivatives is driven by the unique properties conferred by the bis(fluorosulfonyl)imide moiety. These properties include high thermal stability, good ionic conductivity, and a wide electrochemical window, which are highly desirable for applications in electrochemical devices. smolecule.com The compound serves as a crucial precursor in the synthesis of these advanced materials, making the study of its own synthesis, reactivity, and properties a vital area of chemical research. researchgate.netontosight.aigoogle.com

Classification within Fluorosulfonylamines and Organosulfur Chemistry

Imidodisulfuryl fluoride is classified as an inorganic compound. Within the broader field of chemistry, it holds specific classifications:

Fluorosulfonylamines: This compound is a primary example of a fluorosulfonylamine. This class of compounds is characterized by the presence of a nitrogen atom bonded to at least one fluorosulfonyl group (-SO₂F). karger.comethernet.edu.et Imidodisulfuryl fluoride is the simplest di-substituted member of this family, containing two such groups attached to the same nitrogen atom. researchgate.net

Organosulfur Chemistry: While not strictly an organosulfur compound due to the absence of a direct sulfur-carbon bond, its chemistry is closely related and often discussed within the context of organosulfur chemistry. cymitquimica.comwikipedia.org Its derivatives, such as N,N-Diethyl-N-methyl-N-(2-methoxyethyl)ammonium imidodisulfuryl fluoride, are organosulfur compounds. smolecule.com The study of sulfur-containing functional groups and their synthesis and reactivity is a core aspect of this field. wikipedia.org

Overview of Key Research Domains

Academic research involving imidodisulfuryl fluoride is concentrated in several key domains:

Electrolyte Development: The most prominent application is in the development of advanced electrolytes for batteries. ontosight.ai Its lithium salt, LiFSI, is investigated as a highly conductive and stable salt for lithium-ion and solid-state batteries, potentially enhancing battery performance and safety. ontosight.aismolecule.com Salts with other cations, such as sodium and potassium, are also being explored. cymitquimica.comchemicalbook.com

Ionic Liquids Synthesis: The imidodisulfuryl fluoride anion is a common component in the design of ionic liquids (ILs). smolecule.com These ILs are researched for various uses, including as solvents for chemical reactions, in catalysis, and as electrolytes in fuel cells and batteries, owing to their tailorable properties and ability to dissolve a wide range of materials. smolecule.com

Synthetic Chemistry: The compound is a valuable reagent and precursor for synthesizing other fluorosulfur compounds. ontosight.ai Research focuses on developing efficient and safe synthesis methods for imidodisulfuryl fluoride itself and its derivatives. google.comgoogle.com Its reactivity is harnessed to introduce the bis(fluorosulfonyl)imide group into other molecules, creating new materials with specific functionalities. researchgate.net

Materials Science: Derivatives of imidodisulfuryl fluoride are studied for their potential use in materials science, for example, as antistatic agents. google.comcymitquimica.com The unique properties imparted by the sulfur-fluorine bonds are of interest for creating novel materials. cymitquimica.com

Data Tables

Table 1: Physical and Chemical Properties of Imidodisulfuryl Fluoride

PropertyValueReference
Molecular Formula F₂HNO₄S₂ synquestlabs.com
Molecular Weight 181.13 g/mol synquestlabs.com
Appearance Colorless Clear Liquid cymitquimica.com
Melting Point 17 °C synquestlabs.comresearchgate.net
Boiling Point 170 °C synquestlabs.comresearchgate.net
Density 1.892 g/cm³ synquestlabs.comresearchgate.net
CAS Number 14984-73-7 synquestlabs.comcymitquimica.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

14984-73-7

Molecular Formula

F2HNO4S2

Molecular Weight

181.14 g/mol

IUPAC Name

N-fluorosulfonylsulfamoyl fluoride

InChI

InChI=1S/F2HNO4S2/c1-8(4,5)3-9(2,6)7/h3H

InChI Key

KTQDYGVEEFGIIL-UHFFFAOYSA-N

Canonical SMILES

N(S(=O)(=O)F)S(=O)(=O)F

Origin of Product

United States

Synthetic Methodologies for Imidodisulfurylfluoride and Its Analogues

Established Synthesis Routes

Imidodisulfuryl fluoride (B91410), HN(SO₂F)₂, is a key precursor in the synthesis of various inorganic and organic compounds. Its preparation has been approached through several established routes, each offering distinct advantages in terms of starting materials and reaction conditions.

Reaction of Imidodisulfuryl Chloride with Hydrogen Fluoride

One of the primary methods for synthesizing imidodisulfuryl fluoride involves the fluorination of imidodisulfuryl chloride, HN(SO₂Cl)₂. This reaction is typically carried out using anhydrous hydrogen fluoride (HF) as the fluorinating agent. google.com The process involves the replacement of the chlorine atoms with fluorine atoms, yielding the desired imidodisulfuryl fluoride. The reaction can be performed in the presence of a catalyst to facilitate the conversion. google.com

Reaction Scheme: HN(SO₂Cl)₂ + 2HF → HN(SO₂F)₂ + 2HCl

This method is advantageous due to the relative accessibility of the starting materials. However, the use of highly corrosive and toxic anhydrous hydrogen fluoride necessitates specialized equipment and handling procedures.

Fluorosulfonylation Reactions from Suitable Precursors

Fluorosulfonylation reactions provide an alternative pathway to imidodisulfuryl fluoride and its derivatives. These methods introduce the fluorosulfonyl group (–SO₂F) onto a suitable nitrogen-containing precursor. For instance, urea (B33335) can react with fluorosulfonic acid (HSO₃F) to produce imidodisulfuryl fluoride. researchgate.net This reaction proceeds through the formation of intermediate species, ultimately leading to the desired product.

More recent developments in fluorosulfonylation involve the use of shelf-stable, crystalline reagents. One such example is [4-(acetylamino)phenyl]imidodisulfuryl difluoride (AISF), which serves as a convenient alternative to gaseous reagents like sulfuryl fluoride (SO₂F₂). acs.orgpfizer.com These solid reagents offer improved handling and safety profiles while demonstrating high reactivity for the synthesis of fluorosulfates and sulfamoyl fluorides. acs.orgpfizer.com Photocatalytic methods have also emerged, utilizing radical fluorosulfonylation to construct a variety of sulfonyl fluoride compounds from unsaturated hydrocarbons. nih.govd-nb.info

Multi-step Synthesis Approaches and Versatility of Preparation

The synthesis of imidodisulfuryl fluoride and its salts can also be achieved through multi-step sequences that offer versatility and control over the final product. For example, a method starting from aromatic amines like methylaniline has been developed. google.com This process involves a series of reactions including sulfamoylation, fluorination, and reduction, followed by ion exchange to yield the lithium salt of imidodisulfuryl fluoride. google.com

Another versatile approach utilizes phthalimide (B116566) as a starting material. patsnap.com This method involves the sulfamoylation of phthalimide with sulfuryl chloride fluoride, followed by reduction and further reaction to form imidodisulfuryl fluoride, which can then be converted to its lithium salt. patsnap.com These multi-step syntheses, while more complex, can be advantageous for large-scale production as they often utilize readily available and less hazardous starting materials. google.compatsnap.com

Synthesis of Derivatives and Related Compounds

The reactivity of imidodisulfuryl fluoride and its parent acid allows for the synthesis of a diverse range of derivatives, including those with perfluoroalkyl groups and novel compounds featuring xenon-nitrogen bonds.

Preparation of Perfluoroalkyl-N(SO₂F)₂ Derivatives

Perfluoroalkyl derivatives of imidodisulfuryl fluoride, R_f-N(SO₂F)₂, are of interest due to the unique properties conferred by the perfluoroalkyl group. The synthesis of these compounds often starts from perfluoroalkanesulfonyl fluorides (R_fSO₂F). researchgate.net These precursors can be reacted with a nitrogen source, such as ammonia (B1221849) or a primary amine, to form perfluoroalkanesulfonamides. researchgate.netresearchgate.net Subsequent fluorosulfonylation of the sulfonamide can then lead to the desired perfluoroalkyl-N(SO₂F)₂ derivative.

The synthesis of these derivatives is crucial for developing new materials and reagents with enhanced stability and specific reactivity, often utilized in the synthesis of surfactants and as building blocks in fluoro-organic chemistry. researchgate.netfluorine1.ru

Synthesis of Xenon-Nitrogen Bonded Imidodisulfurylfluoride Species (e.g., FXeN(SO₂F)₂, Xe[N(SO₂F)₂]₂, F[XeN(SO₂F)₂]₂⁺)

A significant advancement in noble gas chemistry has been the synthesis of compounds containing a xenon-nitrogen bond. The reaction of xenon difluoride (XeF₂) with imidodisulfuryl fluoride, HN(SO₂F)₂, in an inert solvent like CF₂Cl₂ leads to the formation of FXeN(SO₂F)₂. rsc.orgedscl.in This reaction represents the first definitive example of a compound with a xenon-nitrogen covalent bond. rsc.org

Reaction Scheme: XeF₂ + HN(SO₂F)₂ → FXeN(SO₂F)₂ + HF

Further reactions can lead to other novel xenon-containing species. For instance, the reaction of XeF₂ with two equivalents of HN(SO₂F)₂ can potentially yield Xe[N(SO₂F)₂]₂. The formation of cationic species such as F[XeN(SO₂F)₂]₂⁺ has also been explored, expanding the fascinating and previously unexpected chemistry of xenon. acs.org The characterization of these compounds has been achieved through techniques such as X-ray crystallography and multinuclear NMR spectroscopy. rsc.orgacs.org

Formation of FSO₂NSOFX Compounds through Reactions with Amines

The reaction of imidodisulfuryl fluoride (FSO₂NSOF₂) with ammonia and various amines serves as a key synthetic route to a range of substituted FSO₂NSOFX compounds. Research has demonstrated the preparation and characterization of previously unreported compounds with the general formula FSO₂NSOFX through the reaction of FSO₂NSOF₂ with ammonia, methylamine, dimethylamine, and diethylamine. researchgate.net In these reactions, one of the fluorine atoms on a sulfur atom is substituted by an amino or substituted amino group. researchgate.net This substitution results in the formation of compounds where X corresponds to NH₂, NHCH₃, N(CH₃)₂, and N(C₂H₅)₂. researchgate.net The resulting products have been isolated and identified using analytical techniques such as infrared spectroscopy, nuclear magnetic resonance (NMR), and elemental analysis. researchgate.net

Reaction of FSO₂NSOF₂ with Various Amines researchgate.net
Reactant AmineChemical FormulaResulting 'X' Group in FSO₂NSOFX
AmmoniaNH₃NH₂
MethylamineCH₃NH₂NHCH₃
Dimethylamine(CH₃)₂NHN(CH₃)₂
Diethylamine(C₂H₅)₂NHN(C₂H₅)₂

Advanced Synthetic Techniques and Reaction Conditions

The synthesis of imidodisulfuryl fluoride and its precursors often requires carefully controlled reaction conditions to ensure high yields and minimize the formation of byproducts. patsnap.com Advanced techniques focus on managing parameters such as temperature, pressure, and the molar ratios of reactants, alongside developing novel, more sustainable protocols. patsnap.comresearchgate.net

Controlled Reaction Parameters (e.g., temperature, pressure, molar ratios)

The precise control of reaction parameters is critical in the multi-step synthesis of imidodisulfuryl fluoride salts. For instance, in the synthesis of phthalic fluorine sulfonamide, a precursor, specific conditions are meticulously maintained. The reaction involves the dropwise addition of chlorofluorosulfonyl to a solution of phthalimide and triethylamine (B128534) in dichloromethane. patsnap.com Maintaining a low temperature during this addition is crucial. patsnap.com

Controlled Parameters for Phthalic Fluorine Sulfonamide Synthesis patsnap.com
ParameterValue/ConditionNotes
Initial Temperature-20°CTemperature of the flask before dropwise addition.
Temperature during Addition-20°C to -10°CMaintained for the 20-minute duration of the dropwise addition of chlorofluorosulfonyl.
Post-Addition Temperature35°CThe reaction mixture is raised to this temperature after the addition is complete.
Reaction Time12 hoursDuration of the reaction at the post-addition temperature.
Reactants14.7g Phthalimide, 19.5mL Triethylamine, 8.8mL ChlorofluorosulfonylMolar ratios are determined by the specific quantities used.
Solvent150mL DichloromethaneThe medium for the sulfamide (B24259) reaction.

Such detailed control helps prevent undesirable side reactions and addresses safety concerns, such as the potential for explosions when using large quantities of ammonia under varying temperatures and pressures in other synthetic routes. patsnap.comgoogle.com

Metal-Free Hydrosulfonylation Protocols Leading to this compound Ion

Recent advancements in synthetic chemistry have emphasized the development of metal-free reaction protocols to enhance sustainability and reduce costs. researchgate.netnih.gov In this context, methods for generating the this compound ion without the use of metal catalysts are of significant interest.

A direct, metal-free method to obtain salts containing the this compound ion involves the hydrolysis of FSO₂NSOF₂. researchgate.net This reaction is conducted in the presence of specific quaternary phosphonium (B103445) or arsonium (B1239301) chlorides, such as tetraphenylphosphonium (B101447) chloride (R₄PCl) or tetraphenylarsonium chloride (R₄AsCl), where R is a phenyl group (C₆H₅). researchgate.net This process provides a straightforward pathway to isolate the this compound ion as a salt. researchgate.net

The broader field has seen the development of metal-free hydrosulfonylation protocols, for example, reacting sulfinic acids with azodicarboxylates. researchgate.net These methods are noted for their operational simplicity, environmental friendliness, and high atom economy under mild, room-temperature conditions. researchgate.netsigmaaldrich.com While not directly synthesizing the this compound ion, these catalyst-free approaches, which can proceed through mechanisms like proton migration from a sulfinic acid to generate a reactive intermediate, highlight a strategic direction in modern sulfur-fluorine chemistry. nih.gov

Chemical Reactivity and Mechanistic Studies of Imidodisulfurylfluoride

Fundamental Reactivity Patterns

The reactivity of imidodisulfuryl fluoride (B91410) and its derivatives is centered on the stability of the S-F bond, which can be selectively activated for exchange reactions with various nucleophiles. nih.gov This unique profile makes it a valuable reagent in modern synthetic chemistry, particularly in the field of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. nih.govchemistry-chemists.com

Imidodisulfuryl fluoride and its derivatives are effective fluorinating agents, capable of transferring either a fluorine atom or a fluorosulfonyl group. The parent compound can be fluorinated with elemental fluorine to yield fluorimidodisulfuryl fluoride (FSO₂N(F)SO₂F). researchgate.net

Derivatives of imidodisulfuryl fluoride, such as [4-(acetylamino)phenyl]imidodisulfuryl difluoride (AISF), have been developed as shelf-stable, crystalline reagents for the synthesis of other sulfur(VI) fluorides. thieme-connect.comresearchgate.net AISF efficiently reacts with phenols and amines under mild conditions to afford the corresponding aryl fluorosulfates and sulfamoyl fluorides. nih.govthieme-connect.com This transformation is a key example of SuFEx chemistry, which relies on the selective activation of the highly inert S(VI)-F bond. nih.gov The reaction is often facilitated by a base, which deprotonates the nucleophile, enabling it to attack the electrophilic sulfur center. nih.gov Salts of imidodisulfuryl fluoride are also noted for their utility as selective electrophilic fluorinating agents. google.com

Table 1: Fluorination Reactions Using an Imidodisulfuryl Fluoride Derivative (AISF)

SubstrateProduct TypeYieldReference
Various PhenolsAryl Fluorosulfates57–97% thieme-connect.com
Various AminesSulfamoyl FluoridesHigh researchgate.net

The mechanism of fluorination using these reagents is distinct from radical fluorination pathways that utilize sources like F₂, hypofluorites, or XeF₂. wikipedia.org Instead, it proceeds through a nucleophilic substitution at the sulfur center. nih.gov

The sulfur atoms in imidodisulfuryl fluoride are in their highest oxidation state (+6), making the compound exceptionally resistant to further oxidation. nih.gov However, its acidic nature and the reactivity of the N-H bond allow for extensive derivatization.

In aqueous media, imidodisulfuryl fluoride acts as a strong acid (pKa = 1.28) and readily forms salts with various cations. researchgate.net The cesium salt, CsN(SO₂F)₂, behaves as a 1:1 electrolyte in nitromethane, and the silver salt is known to form a stable complex with benzene. researchgate.net The lithium salt, LiN(SO₂F)₂ (LiFSI), is a notable derivative used as a conductive agent in batteries. nih.gov

Further derivatization can be achieved by replacing the hydrogen or fluorine atoms. For instance, the N-chloro derivative, ClN(SO₂F)₂, can be prepared and undergoes addition reactions with molecules like carbon monoxide (CO) and cyanogen (B1215507) chloride (ClCN). researchgate.net

Table 2: Derivatization Reactions of Imidodisulfuryl Fluoride

Reactant(s)ProductReaction TypeReference
HN(SO₂F)₂ + CsFCsN(SO₂F)₂Acid-Base / Salt Formation researchgate.net
HN(SO₂F)₂ + F₂FSO₂N(F)SO₂FDirect Fluorination researchgate.net
ClN(SO₂F)₂ + COClC(=O)N(SO₂F)₂Addition Reaction researchgate.net
ClN(SO₂F)₂ + ClCNClCN·ClN(SO₂F)₂Addition Reaction researchgate.net
ClN(SO₂F)₂ + BrCNBrCN·ClN(SO₂F)₂Addition Reaction researchgate.net

While imidodisulfuryl fluoride derivatives are used to create robust chemical linkages, their specific application as cross-linking agents in the vulcanization of fluorinated elastomers is not documented in the reviewed literature. The vulcanization and recycling of fluoroelastomers typically involve conventional curing agents such as organic peroxides, polyhydroxy compounds, or their derivatives to form crosslinks. google.comresearchgate.net

Advanced Mechanistic Elucidation

Mechanistic studies of reactions involving imidodisulfuryl fluoride derivatives are central to understanding the principles of SuFEx chemistry.

The core mechanism for the reactivity of imidodisulfuryl fluoride derivatives like AISF involves the activation of the S-F bond. nih.gov The key elementary steps are:

Activation of the Nucleophile: A base (e.g., triethylamine) deprotonates the nucleophile (e.g., a phenol (B47542) or amine), increasing its reactivity. nih.gov

Nucleophilic Attack: The activated nucleophile attacks the highly electrophilic sulfur(VI) center.

Fluoride Displacement: The fluoride ion is displaced as a leaving group, forming the new C-O-S or N-S bond. nih.gov

In other derivatizations, stable intermediates are formed that can be isolated. For example, in the synthesis of LiFSI from aromatic amines, an N-aryl dichlorphenamidum is formed as an intermediate, which is subsequently fluorinated and deprotected. google.com The reaction of N-chlorinated imidodisulfuryl fluoride, ClN(SO₂F)₂, with carbon monoxide produces a stable acyl derivative, ClC(=O)N(SO₂F)₂, which can be considered a key intermediate for further synthesis. researchgate.net The photodecomposition of ClN(SO₂F)₂ yields N₂(SO₂F)₄, suggesting the formation of a (SO₂F)₂N• radical intermediate. researchgate.net

The molecularity of the rate-determining step in reactions involving imidodisulfuryl fluoride derivatives is typically bimolecular. The SuFEx reactions used for fluorosulfurylation are a prime example. nih.govthieme-connect.com The reaction rate depends on the concentration of both the imidodisulfuryl fluoride derivative (the electrophile) and the nucleophile (e.g., a phenolate (B1203915) or amine). The process involves the collision of these two species in the transition state. This is consistent with a bimolecular nucleophilic substitution mechanism (SₙAr-type for aryl substrates or related mechanisms at sulfur) where the base-activated nucleophile attacks the sulfur center. nih.gov

Chemical Kinetics and Reaction Rate Determination

The study of chemical kinetics for reactions involving imidodisulfuryl fluoride, HN(SO2F)2, and its derivatives is crucial for understanding reaction feasibility, optimization, and safety. Reaction rates are influenced by factors such as temperature, concentration, and the presence of catalysts.

The synthesis of imidodisulfuryl compounds often involves reactions that require careful temperature control to manage the rate and prevent decomposition. For instance, in the production of related imidodisulfuryl compounds from isocyanates and sulfonic acids, the reactions are typically conducted at elevated temperatures to proceed, yet must be kept below a certain threshold to avoid explosive decomposition. google.comjustia.com The onset of decomposition for imidosulfurylchloride is noted around 180°C, with a significant heat of reaction of approximately 100 kJ/mol. google.com Consequently, industrial batch processes are often limited to temperatures no higher than 150°C, leading to extended reaction times that can range from 8 to 24 hours. google.comjustia.com In one documented case, achieving a 90% conversion required a total reaction time of 13 hours at 150°C. justia.com

In contrast, certain derivatives of imidodisulfuryl fluoride exhibit much faster kinetics. The reagent [4-(acetylamino)phenyl]imidodisulfuryl difluoride (AISF), for example, reacts efficiently with phenols at room temperature, with reactions completing in as little as ten minutes. thieme-connect.com The reaction medium also plays a significant role in determining reaction rates. The use of biphasic aqueous-organic mixtures can accelerate Sulfur(VI) Fluoride Exchange (SuFEx) reactions, a phenomenon known as the "on-water" effect, where the interplay between the S(VI)-F bond and protons at the interface is beneficial. nih.gov

The determination of reaction rates and conversion is often accomplished through spectroscopic methods, such as IR spectroscopy, which can be used to measure the concentration of reactants or products over time against a known standard. justia.com

Table 1: Reaction Conditions for Imidodisulfuryl Compound Synthesis

This table summarizes the kinetic data from a representative batch process for an imidodisulfuryl compound, highlighting the trade-off between reaction time, temperature, and conversion.

ParameterValueSource
Reactant Addition Temperature120°C justia.com
Final Reaction Temperature150°C justia.com
Total Reaction Time13 hours justia.com
Final Conversion90% justia.com
Decomposition Onset~180°C google.com

Microscopic Mechanisms in Chemical Transformations

The reactivity of imidodisulfuryl fluoride and related compounds is best understood through the framework of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a class of click reactions known for their reliability and high yields. latrobe.edu.auu-tokyo.ac.jp The central feature of these compounds is the sulfur-fluorine bond, which is kinetically stable yet can be activated for nucleophilic substitution under specific conditions. latrobe.edu.au

The microscopic mechanism of a SuFEx reaction, while not yet fully elucidated, is believed to involve the activation of the highly inert S-F bond, enabling a fluoride ion to transition into a competent leaving group. latrobe.edu.au This activation is a critical step and can be facilitated by several means:

Proton or Lewis Acid Assistance : The activation is thought to be assisted by interactions with protons ('H+') or silyl (B83357) cations ('R3Si+'), which polarize the S-F bond and facilitate fluoride's departure. latrobe.edu.au

Base Catalysis : The reactions are notably accelerated by basic-nitrogen catalysts such as triethylamine (B128534) (Et3N) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). nih.govlatrobe.edu.au The mechanism with these catalysts is thought to involve the formation of bifluoride counterion species. latrobe.edu.au

Imidodisulfuryl fluoride itself is acidic in aqueous solutions, readily forming the bis(fluorosulfonyl)imide anion, [N(SO2F)2]-, which is a key reactive species in many transformations. researchgate.net Its reactions with various nucleophiles, including phenols and amines, have been extensively studied. thieme-connect.com The reactivity of different S(VI)-F containing compounds can vary significantly. A tentative reactivity order for SuFEx reactions with aryl silyl ethers has been proposed, demonstrating the influence of the molecular structure on the microscopic mechanism. nih.gov

Table 2: Proposed Reactivity Order in SuFEx Reactions

This table shows the relative reactivity of different S(VI)-F functional groups in SuFEx reactions with aryl silyl ethers.

Compound TypeFormulaReactivitySource
Iminosulfur OxydifluorideRN=S(O)F2Highest nih.gov
Sulfonyl FluorideR–SO2FHigh nih.gov
FluorosulfateR–OSO2FMedium nih.gov
Substituted Iminosulfur OxyfluorideRN=S(O)(OAr)FLower nih.gov

Machine Learning Approaches for Mechanism Classification

The development of synthetic methods using imidodisulfuryl fluoride and other sulfonyl fluorides presents a complex, multidimensional challenge. The optimal reaction conditions—including the choice of reagent, base, and solvent—often vary significantly depending on the specific substrate. ucla.edu This complexity makes it difficult to establish a single universal protocol and has spurred the adoption of machine learning (ML) to navigate the intricate reaction landscape. ucla.edunih.gov

Machine learning algorithms can model and predict the outcomes of chemical reactions by analyzing large datasets from high-throughput experimentation (HTE). ucla.edu

Yield and Condition Prediction : Random forest algorithms have been successfully trained on HTE data for deoxyfluorination reactions using sulfonyl fluorides. These models can accurately predict reaction yields and identify the highest-yielding conditions for new, previously untested substrates. ucla.edunih.gov This predictive power allows researchers to select optimal conditions a priori, saving significant experimental resources. For example, ML models have rationalized why certain alcohols react best with specific sulfonyl fluorides like PyFluor or perfluorobutanesulfonyl fluoride (PBSF) under distinct basic conditions. ucla.edu

Mechanism Classification : Deep learning models, particularly transformer-based neural networks, are being employed for the automated classification of reaction mechanisms. chemrxiv.org By training on vast databases of reactions represented as SMILES strings, these models can infer the reaction class with very high accuracy (up to 98.2%). chemrxiv.org The models learn to recognize the key structural transformations that define a mechanistic class. Furthermore, the internal data representations, or "embeddings," from these models can be used to generate "reaction fingerprints." These fingerprints serve as quantitative descriptors that enable efficient clustering and similarity searching, grouping new reactions with established ones that share similar mechanisms. chemrxiv.org

Feature Learning : Directed Message Passing Neural Networks (D-MPNN) have been adapted to predict chemical yields from reaction schemes. youtube.com An interesting finding is that the internal layers of these networks learn to recognize patterns corresponding to different mechanistic classes, even without being explicitly trained on mechanism labels. By analyzing the neuron activation patterns, it's possible to cluster reactions, demonstrating that the network has implicitly learned to distinguish between different types of chemical transformations. youtube.com

Table 3: Application of Machine Learning in Sulfonyl Fluoride Chemistry

This table summarizes the types of machine learning models and their specific applications in studying the reactivity of sulfonyl fluorides and related compounds.

Machine Learning ModelApplicationKey OutcomeSource(s)
Random ForestYield Prediction & Condition OptimizationAccurately predicts high-yielding conditions for new substrates in deoxyfluorination reactions. ucla.edu, nih.gov
Transformer Neural NetworkReaction Mechanism ClassificationAchieves >98% accuracy in classifying reaction types from SMILES strings; generates "reaction fingerprints". chemrxiv.org
D-MPNNYield Prediction & Mechanism ClusteringPredicts reaction yields and learns to group reactions by mechanism based on learned features. youtube.com

Advanced Spectroscopic Characterization of Imidodisulfurylfluoride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy has proven to be an indispensable tool for characterizing the unique bonding and electronic environments within imidodisulfurylfluoride and its derivatives, particularly in the study of noble gas compounds.

Investigation of Xenon-Nitrogen Scalar Couplings

A significant breakthrough in the study of noble gas chemistry was the synthesis and characterization of fluoro[imidobis(sulfuryl fluoride)]xenon(II), FXeN(SO₂F)₂. This compound provided the first definitive proof of a xenon-nitrogen bond. A crucial piece of evidence for this covalent interaction was obtained from NMR spectroscopy. Through the use of ¹⁵N-enriched this compound, researchers were able to observe for the first time a directly bonded ¹²⁹Xe-¹⁵N spin-spin coupling. The measured scalar coupling constant, ¹J(¹²⁹Xe-¹⁵N), was found to be 305 Hz, a substantial value that unequivocally confirms the presence of a covalent bond between the xenon and nitrogen atoms in solution.

Interactive Table 1: Xenon-Nitrogen Scalar Coupling Data

Compound Isotope A Isotope B Coupling Constant (¹JA-B) in Hz
FXe¹⁵N(SO₂F)₂ ¹²⁹Xe ¹⁵N 305

Nitrogen Chemical Shifts and Isotopic Enrichment (e.g., ¹⁵N NMR)

The nitrogen atom in this compound and its derivatives resides in a highly electronegative environment, which significantly influences its NMR properties. The use of ¹⁵N isotopic enrichment has been instrumental in obtaining high-quality NMR data, overcoming the challenges associated with the low natural abundance and quadrupolar nature of the more common ¹⁴N isotope.

Interactive Table 2: ¹⁵N NMR Chemical Shift Data

Compound Chemical Shift (δ) in ppm (relative to CH₃NO₂)
HN(SO₂F)₂ -245.7

¹²⁹Xe NMR Spectroscopy for Noble Gas Complexes

Interactive Table 3: ¹²⁹Xe NMR Chemical Shift Data

Compound Chemical Shift (δ) in ppm (relative to XeOF₄) Solvent
FXeN(SO₂F)₂ -3855 SO₂ClF

¹⁹F NMR for Compound Confirmation

Given the presence of fluorine atoms in the sulfuryl fluoride (B91410) groups, ¹⁹F NMR spectroscopy is a fundamental technique for the identification and characterization of this compound and its derivatives. The ¹⁹F NMR spectrum of this compound, HN(SO₂F)₂, exhibits a singlet at approximately +49.8 ppm (relative to CCl₃F), indicating that the two fluorine atoms are chemically equivalent.

In the case of its derivatives, the ¹⁹F chemical shifts can provide valuable structural information. For instance, in the cesium salt, Cs[N(SO₂F)₂], the fluorine resonance appears at a slightly different chemical shift, reflecting the change in the electronic environment upon deprotonation. Similarly, the ¹⁹F NMR spectrum of FXeN(SO₂F)₂ shows two distinct fluorine environments. The fluorine atom directly bonded to xenon (Xe-F) appears as a doublet at -149.2 ppm, with a ¹J(¹²⁹Xe-¹⁹F) coupling constant of 128 Hz. The fluorine atoms of the N(SO₂F)₂ group appear as a singlet at +52.1 ppm. This clear distinction in chemical shifts and the observation of Xe-F coupling provide unambiguous confirmation of the compound's structure.

Interactive Table 4: ¹⁹F NMR Spectroscopic Data

Compound Group Chemical Shift (δ) in ppm (relative to CCl₃F) Multiplicity Coupling Constant (Hz)
HN(SO₂F)₂ -SO₂F +49.8 Singlet -
FXeN(SO₂F)₂ -SO₂F +52.1 Singlet -
Xe-F -149.2 Doublet ¹J(¹²⁹Xe-¹⁹F) = 128

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides a molecular fingerprint based on the characteristic vibrational modes of a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Molecular Fingerprinting

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule and for confirming its identity by comparing its spectrum to that of a known standard. The FT-IR spectrum of a molecule is unique and serves as a "molecular fingerprint."

The vibrational spectrum of this compound, HN(SO₂F)₂, has been studied in detail. The key vibrational frequencies provide insights into the strength and nature of the various bonds within the molecule. For example, the N-H stretching vibration is a characteristic feature. The symmetric and asymmetric SO₂ stretching modes are also prominent, typically appearing in the region of 1200-1500 cm⁻¹. The S-F stretching vibrations are found at lower frequencies.

Upon formation of derivatives, such as the cesium salt Cs[N(SO₂F)₂], the vibrational spectrum undergoes predictable changes. The most notable change is the disappearance of the N-H stretching and bending modes and shifts in the SO₂ and SN stretching frequencies due to the change in symmetry and electronic structure of the anion. These distinct spectral features allow for the clear identification of the parent acid and its corresponding anion.

Interactive Table 5: Selected FT-IR Vibrational Frequencies (cm⁻¹)

Assignment HN(SO₂F)₂ Cs[N(SO₂F)₂]
ν(N-H) 3350 -
νas(SO₂) 1488 1385
νs(SO₂) 1250 1190
νas(SNS) 1180 1280
νs(SNS) - 1070
ν(S-F) 850, 835 830, 810

Raman Spectroscopy for Structural Characterization

Raman spectroscopy is a powerful non-destructive analytical technique that provides detailed information about the molecular vibrations of a compound, offering insights into its structure, symmetry, and bonding. rsc.orgrsc.org When monochromatic light, typically from a laser, interacts with a molecule, it can be scattered. While most of this scattering is elastic (Rayleigh scattering), a small fraction is inelastic (Raman scattering), meaning the scattered photons have a different frequency. This frequency shift corresponds to the vibrational energy levels of the molecule, providing a unique spectral fingerprint. spectroscopyonline.com

For imidodisulfuryl fluoride, HN(SO₂F)₂, Raman spectroscopy can be used to characterize its fundamental vibrational modes. The technique is particularly sensitive to symmetric vibrations and vibrations of the molecular backbone, which may be weak or inactive in infrared (IR) spectroscopy. Key vibrational modes expected for imidodisulfuryl fluoride that can be probed by Raman spectroscopy include the S-N-S stretching and bending modes, SO₂ symmetric and asymmetric stretches, and S-F stretches. The positions and intensities of these Raman bands are highly sensitive to the molecular geometry and electronic structure.

For instance, the frequency of the S-N-S symmetric stretch would provide direct information about the strength of the nitrogen-sulfur bonds. Changes in the local symmetry of the SO₂F groups, which can be influenced by intermolecular interactions such as hydrogen bonding involving the N-H group, would be reflected in the SO₂ and S-F stretching regions of the Raman spectrum. researchgate.net By analyzing the number of active Raman bands and comparing them with predictions from group theory for different possible conformations (e.g., planar vs. non-planar S-N-S skeleton), the molecule's symmetry in a given state (solid, liquid, or in solution) can be determined.

The utility of Raman spectroscopy extends to studying derivatives of imidodisulfuryl fluoride. For example, in the study of adducts formed with Lewis acids or bases, Raman spectroscopy can track the shifts in vibrational frequencies upon coordination, providing evidence for the nature of the interaction. rsc.org The formation of an adduct like [XeF][N(SO₂F)₂] from XeF₂ and HN(SO₂F)₂ would lead to the disappearance of the N-H vibrational modes and the appearance of new bands characteristic of the [N(SO₂F)₂]⁻ anion and the [XeF]⁺ cation.

Below is a table of expected characteristic Raman shifts for imidodisulfuryl fluoride based on typical group frequencies for related sulfonyl compounds.

Vibrational Mode Expected Raman Shift (cm⁻¹) Structural Information Provided
N-H Stretch3200 - 3400Presence and hydrogen bonding state of the imido group.
SO₂ Asymmetric Stretch1400 - 1450Information on the S=O bond order and local symmetry.
SO₂ Symmetric Stretch1180 - 1220Sensitive to electronic effects on the sulfonyl groups.
S-N-S Asymmetric Stretch1100 - 1150Correlates with the S-N bond strength and geometry.
S-N-S Symmetric Stretch800 - 950A strong Raman band, indicative of the backbone structure.
S-F Stretch700 - 850Reflects the covalent character of the sulfur-fluorine bond.
SO₂ Bending/Rocking500 - 600Information on the O-S-O bond angle.
S-N-S Bending300 - 450Low-frequency mode related to the flexibility of the molecular backbone.

Real-time Monitoring of Fast Reactions via FT-IR

Fourier Transform Infrared (FT-IR) spectroscopy is an indispensable tool for studying chemical reactions by monitoring changes in the concentrations of reactants, intermediates, and products over time. mt.comyoutube.com By coupling FT-IR spectrometers with rapid-sampling techniques, it is possible to monitor fast chemical reactions in real time. pepolska.plspectroscopyonline.com This is particularly valuable for elucidating reaction mechanisms, determining kinetics, and identifying transient species that may not be observable by conventional offline analysis. youtube.com

For reactions involving imidodisulfuryl fluoride, such as its deprotonation, salt formation, or reactions with electrophiles, in-situ FT-IR spectroscopy provides a direct window into the chemical transformations as they occur. mt.com The technique works by passing an infrared beam through the reaction mixture and measuring the absorption of light at different frequencies, which correspond to the vibrational modes of the molecules present. youtube.com Since the absorbance of a specific vibrational band is proportional to the concentration of the corresponding molecule (Beer-Lambert Law), tracking the intensity of characteristic peaks over time generates kinetic profiles for each species. youtube.com

One powerful method for studying fast reactions in solution is the stopped-flow technique coupled with FT-IR spectroscopy. pepolska.pl In this setup, small volumes of reactant solutions are rapidly mixed, and the resulting mixture flows into an observation cell placed in the FT-IR beam path. The flow is then abruptly stopped, and spectra are continuously recorded as the reaction proceeds. Modern FT-IR spectrometers can acquire multiple spectra per second, enabling the monitoring of reactions with half-lives in the millisecond to second range. pepolska.plspectroscopyonline.com

Consider the rapid deprotonation of imidodisulfuryl fluoride by a strong base (B): HN(SO₂F)₂ + B ⇌ [BH]⁺[N(SO₂F)₂]⁻

Using stopped-flow FT-IR, one could monitor this reaction by observing:

Disappearance of Reactant Bands: The decay of the characteristic N-H stretching vibration of HN(SO₂F)₂ (typically above 3200 cm⁻¹).

Appearance of Product Bands: The growth of vibrational bands associated with the [N(SO₂F)₂]⁻ anion. The delocalization of the negative charge across the S-N-S framework in the anion would cause significant shifts in the SO₂ and S-N-S stretching frequencies compared to the neutral parent acid. For example, the SO₂ stretching frequencies are expected to shift to lower wavenumbers due to the increased electron density.

The high time resolution allows for the capture of short-lived intermediates. If the reaction proceeds through an intermediate complex, its unique vibrational signature might be detected before it converts to the final product, providing crucial mechanistic details. youtube.com The data obtained from such experiments can be used to construct detailed kinetic models of the reaction.

Vibrational Spectra Assignment using Computational Methods

The interpretation of experimental vibrational spectra (both IR and Raman) can be complex, especially for molecules with many atoms and low symmetry like imidodisulfuryl fluoride. Overlapping bands and complex vibrational couplings can make the unambiguous assignment of spectral features to specific molecular motions challenging. Computational chemistry provides a powerful and essential tool to overcome these difficulties. arxiv.orgcore.ac.uk By calculating the theoretical vibrational frequencies and their corresponding normal modes, a reliable assignment of the experimental spectrum can be achieved. nih.govresearchgate.net

Density Functional Theory (DFT) is one of the most widely used computational methods for this purpose due to its favorable balance of accuracy and computational cost. chemrxiv.orgresearchgate.netnih.gov The process typically involves the following steps:

Geometry Optimization: The first step is to find the minimum energy structure (the equilibrium geometry) of the molecule using a selected DFT functional (e.g., B3LYP, PBE0) and basis set (e.g., 6-311++G(d,p)). nih.govresearchgate.net

Frequency Calculation: At the optimized geometry, the vibrational frequencies are calculated. This involves computing the second derivatives of the energy with respect to the atomic coordinates. The calculation yields a set of harmonic vibrational frequencies and their corresponding IR intensities and Raman activities. mdpi.com

Frequency Scaling: Calculated harmonic frequencies are often systematically higher than the experimental (anharmonic) frequencies. To improve agreement, the calculated frequencies are typically multiplied by an empirical scaling factor (e.g., ~0.96 for B3LYP functionals) that corrects for anharmonicity and other systematic errors in the computational method. nih.gov

Visualization and Assignment: The atomic displacements for each calculated vibrational mode can be visualized using molecular modeling software. This visualization is crucial for understanding the nature of the vibration (e.g., a pure S=O stretch, a C-H bend, or a complex coupled mode). By comparing the scaled theoretical frequencies and intensities with the experimental spectrum, each experimental band can be confidently assigned to a specific vibrational mode. nih.govresearchgate.net

For imidodisulfuryl fluoride, DFT calculations can predict the IR and Raman spectra, helping to distinguish between the various SO₂, S-N, and S-F stretching and bending modes. Furthermore, computational methods can be used to study different possible conformers of the molecule and predict their distinct spectral signatures, aiding in the identification of the dominant conformer in an experimental sample. This approach was successfully used to interpret the vibrational spectrum of the related bis(trifluoromethanesulfonyl)imide (TFSI) anion. researchgate.net

Diffraction Techniques

Low-Temperature X-ray Crystal Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orglibretexts.org By irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern, one can deduce the electron density distribution within the crystal, which in turn reveals atomic positions, bond lengths, bond angles, and torsional angles with high precision. wikipedia.orgnih.gov

Conducting the X-ray diffraction experiment at low temperatures (typically around 100 K, using a stream of cold nitrogen gas) is standard practice and offers several significant advantages. For imidodisulfuryl fluoride, which may be a liquid or low-melting solid at room temperature, low-temperature techniques are essential for obtaining a suitable single crystal and keeping it stable during data collection. The primary benefits include:

Reduced Thermal Motion: At low temperatures, atomic vibrations are significantly dampened. This results in sharper diffraction spots, higher resolution data, and more precise determination of atomic positions and geometric parameters.

Improved Data Quality: The reduction in thermal motion leads to less diffuse scattering and a better signal-to-noise ratio, allowing for the collection of more accurate reflection intensities.

Structure Preservation: For compounds that are unstable or reactive at room temperature, low temperatures can trap the desired molecular structure and prevent degradation during the experiment.

The crystal structure of imidodisulfuryl fluoride would provide invaluable information. It would definitively establish the conformation of the molecule in the solid state, including the geometry around the central nitrogen atom and the torsional angles of the SO₂F groups. Furthermore, the analysis of the crystal packing would reveal the nature and geometry of intermolecular interactions, such as the hydrogen bonds formed by the N-H group, which play a crucial role in determining the physical properties of the compound. While the specific crystal structure of the parent HN(SO₂F)₂ is not detailed in the provided search results, the methodology is standard for related compounds such as N-acylsulfonamides and ionic liquids containing sulfonyl fluoride groups. researchgate.netnih.gov

Structural Characterization of Noble Gas Adducts

The study of compounds formed between highly reactive molecules and noble gases provides fundamental insights into chemical bonding and reactivity. Imidodisulfuryl fluoride is a very strong acid and its conjugate base, the [N(SO₂F)₂]⁻ anion, can stabilize highly reactive cations. This property has been exploited to synthesize and characterize compounds containing a bond between a noble gas atom and a main group element.

A landmark example is the structural characterization of FXeN(SO₂F)₂, the first compound shown to contain a stable xenon-nitrogen bond. rsc.org The synthesis involves the reaction of xenon difluoride (XeF₂) with imidodisulfuryl fluoride. The definitive proof of the Xe-N bond was obtained through a single-crystal X-ray diffraction study. This analysis revealed the precise molecular geometry, including the crucial Xe-N bond length and the coordination environment around the xenon and nitrogen atoms. The crystallographic data provided unambiguous evidence of a covalent interaction between xenon and nitrogen, a significant finding in noble gas chemistry. rsc.org

In addition to X-ray crystallography, spectroscopic techniques are vital for characterizing these adducts, particularly in solution or when single crystals are not available. Raman spectroscopy, for example, is used to study the adducts formed between noble gas fluorides (like XeF₂, XeF₄, KrF₂) and strong Lewis acids such as BiF₅. rsc.org The vibrational spectra show characteristic shifts upon adduct formation, indicative of the transfer of a fluoride ion to form species like [XeF]⁺[BiF₆]⁻. These studies help to assess the relative Lewis acidity and the nature of the cation-anion interactions in these systems. rsc.org Matrix-isolation spectroscopy is another technique used to produce and identify novel noble gas complexes under cryogenic conditions. nih.gov

Advanced Spectroscopic Data Analysis Methodologies

The acquisition of high-quality spectroscopic data is only the first step; extracting meaningful chemical and structural information requires sophisticated data analysis methodologies. Modern spectroscopic experiments, particularly those involving time-resolved measurements or spectral mapping, can generate vast and complex datasets that necessitate the use of advanced computational tools. nih.gov

For vibrational spectroscopy (FT-IR and Raman), raw data often contains contributions from background noise, fluorescence (in Raman), and instrument artifacts that can obscure the spectral features of interest. spectroscopyonline.com Advanced data processing algorithms are employed to enhance data quality. Common techniques include:

Baseline Correction: Algorithms like the adaptive iteratively reweighted penalized least squares (airPLS) method can effectively remove complex and varying baselines from spectra, which is a common challenge, especially in Raman spectroscopy when dealing with fluorescent samples. spectroscopyonline.com

Noise Reduction: Smoothing algorithms (e.g., Savitzky-Golay) or Fourier filtering can be used to reduce random noise and improve the signal-to-noise ratio without significantly distorting the underlying spectral peaks.

Deconvolution: When spectral bands overlap, deconvolution or curve-fitting procedures are used to resolve the individual components. By fitting the spectral envelope with a series of mathematical peak functions (e.g., Gaussian, Lorentzian), the positions, intensities, and widths of the underlying bands can be accurately determined.

In the analysis of time-resolved data, such as from real-time FT-IR monitoring of reactions, multivariate analysis methods are powerful tools. Techniques like Principal Component Analysis (PCA) and Multivariate Curve Resolution (MCR) can analyze the entire spectral dataset simultaneously to identify the number of independent chemical species contributing to the spectra and extract their individual spectra and concentration profiles without prior knowledge of the reaction mechanism.

Specialized software packages are available that integrate these advanced analysis tools into a user-friendly graphical interface. nih.gov These programs allow for the rapid and accurate analysis of large sets of spectral data, enabling users to view and manipulate multiple datasets, perform complex fitting routines, and save analysis workflows for reproducible results. nih.govnih.gov

Multi-dataset Analysis and Preprocessing

The analysis of a single spectrum can provide valuable, yet limited, information about a molecule. A more robust approach involves the collection and analysis of multiple spectroscopic datasets, which can reveal subtle spectral changes and provide a more complete picture of the system under investigation. This is particularly relevant for imidodisulfuryl fluoride and its derivatives, where factors such as temperature, pressure, solvent, and concentration can influence their conformational equilibria and intermolecular interactions.

Multi-dataset analysis often involves acquiring spectra under systematically varied conditions. For instance, temperature-dependent infrared (IR) spectroscopy can be employed to study the conformational changes of the imidodisulfuryl fluoride anion. By comparing spectra at different temperatures, it is possible to identify vibrational bands corresponding to different conformers and to study the thermodynamics of their interconversion. Similarly, concentration-dependent Raman spectroscopy can be used to investigate ion pairing and solvation effects in electrolyte solutions containing imidodisulfuryl fluoride salts.

Before a meaningful comparison of multiple datasets can be performed, proper preprocessing is crucial. Common preprocessing steps include:

Baseline Correction: To remove background signals and instrumental drift.

Normalization: To account for variations in sample concentration or path length, allowing for a direct comparison of spectral intensities.

Smoothing: To reduce random noise in the spectra.

A powerful approach in multi-dataset analysis is the use of two-dimensional correlation spectroscopy (2D-COS). This technique can reveal the synchronous and asynchronous changes in spectral intensities in response to an external perturbation (e.g., temperature or concentration). For imidodisulfuryl fluoride derivatives, 2D-COS could be used to identify coupled vibrational modes and to elucidate the sequence of molecular events during a chemical process.

Statistical Analysis Techniques (e.g., PCA, SVD)

When dealing with large and complex spectroscopic datasets, such as those obtained from multi-dataset analysis or spectroscopic imaging, statistical techniques are invaluable for extracting meaningful information. Principal Component Analysis (PCA) and Singular Value Decomposition (SVD) are two powerful methods for reducing the dimensionality of the data and identifying the main sources of spectral variation.

Principal Component Analysis (PCA) is a multivariate statistical method that transforms a set of correlated variables into a set of linearly uncorrelated variables called principal components (PCs). The first PC accounts for the largest possible variance in the data, and each succeeding component accounts for as much of the remaining variance as possible. In the context of spectroscopy, PCA can be used to:

Identify the number of independent chemical species contributing to a set of spectra.

Cluster samples based on their spectral similarities.

Identify the spectral features that are most responsible for the differences between samples.

Singular Value Decomposition (SVD) is a matrix factorization technique that is closely related to PCA. SVD decomposes a data matrix into a set of orthogonal matrices and a diagonal matrix of singular values. The singular values represent the relative importance of each component. SVD is particularly useful for:

Noise reduction by filtering out the components with small singular values.

Analyzing time-resolved spectroscopic data to separate the spectral contributions of different transient species. nih.govresearchgate.netresearchgate.net

In a time-resolved IR study of a reaction involving an imidodisulfuryl fluoride derivative, SVD could be used to deconstruct the series of spectra into a set of basis spectra corresponding to the reactants, intermediates, and products, and their corresponding time-dependent concentration profiles. nih.govresearchgate.netresearchgate.net

Table 1: Illustrative Application of PCA in the Analysis of Raman Spectra of a Lithium Imidodisulfuryl Fluoride Electrolyte

Principal ComponentVariance ExplainedInterpretationKey Vibrational Modes (Loadings)
PC185%Represents the overall concentration change of the salt. Differentiates between low and high concentration samples.Strong positive loadings for bands corresponding to the imidodisulfuryl fluoride anion and the solvent molecules interacting with the ions.
PC210%Distinguishes between different types of ion pairing. Separates spectra where free anions dominate from those with a higher proportion of contact ion pairs.Positive loadings for bands of the free anion and negative loadings for bands of the anion in a contact ion pair with the lithium cation.
PC33%May represent subtle changes in the solvent structure or the presence of a minor species, such as solvent-separated ion pairs or aggregates.Loadings on specific solvent bands that are sensitive to the local environment and weaker bands of the anion that are perturbed by different ionic associations.
PC42%Likely represents noise or minor, difficult-to-interpret spectral variations.Noisy loadings with no clear correlation to specific vibrational modes.

Modern Curve Fitting and Modeling Approaches

The vibrational spectra of imidodisulfuryl fluoride and its derivatives often consist of broad, overlapping bands, which can make it difficult to extract quantitative information about the underlying chemical species. Modern curve fitting and modeling approaches are essential for deconvoluting these complex spectral envelopes and obtaining detailed insights into the molecular system.

Curve fitting is a procedure in which a mathematical model, consisting of a sum of individual peak functions, is fitted to an experimental spectrum. The most commonly used peak functions are the Gaussian, Lorentzian, and Voigt profiles. The goal of curve fitting is to determine the parameters of the individual peaks, such as their position, height, width, and shape, which can then be related to the properties of the different chemical species present. For instance, by fitting the S-N-S stretching region in the Raman spectrum of an imidodisulfuryl fluoride-based ionic liquid, one can quantify the relative amounts of different conformers of the anion.

Successful curve fitting relies on a good initial guess for the number of peaks and their parameters. This can often be guided by derivative spectroscopy, which can help to identify the positions of hidden and overlapping peaks. researchgate.net

Modeling of vibrational spectra using computational methods, such as Density Functional Theory (DFT), is a powerful tool for aiding the interpretation of experimental spectra. DFT calculations can predict the vibrational frequencies and intensities of different conformers, ion pairs, and solvated species of imidodisulfuryl fluoride. researchgate.netresearchgate.net This theoretical information can then be used to:

Assign the experimentally observed bands to specific vibrational modes.

Provide a sound physical basis for the number of peaks used in a curve fitting procedure.

Refine the understanding of the molecular structures and interactions present in the system.

The combination of experimental spectroscopy, curve fitting, and DFT modeling provides a synergistic approach for the detailed characterization of imidodisulfuryl fluoride and its derivatives.

Table 2: Example of Curve Fitting Parameters for the S-N-S Vibrational Band of an Imidodisulfuryl Fluoride Anion in Different Environments

ComponentPeak Position (cm⁻¹)Full Width at Half Maximum (FWHM) (cm⁻¹)Peak Area (%)Assignment
17151265Free imidodisulfuryl fluoride anion (trans-conformer) in a non-coordinating solvent.
27251535Imidodisulfuryl fluoride anion in a contact ion pair with a lithium cation. The higher frequency indicates a strengthening of the S-N bonds upon coordination.
371014-Free imidodisulfuryl fluoride anion (cis-conformer). Often a minor component in non-polar environments.

Theoretical and Computational Studies on Imidodisulfurylfluoride

Molecular Modeling and Simulation

Theoretical and computational studies provide indispensable insights into the fundamental properties of imidodisulfuryl fluoride (B91410), HN(SO₂F)₂, and its corresponding anion, [N(SO₂F)₂]⁻. These methods allow for the detailed examination of molecular characteristics that are often difficult to probe experimentally.

Electronic Structure Analysis

The electronic structure of the imidodisulfuryl fluoride anion, [N(SO₂F)₂]⁻, often referred to as bis(fluorosulfonyl)imide or [FSI]⁻, has been a subject of detailed computational analysis, particularly in the context of its use in ionic liquids. Density Functional Theory (DFT) calculations are commonly employed to investigate its geometry, orbital interactions, and charge distribution.

Studies on ion pairs, such as 1-ethyl-3-methylimidazolium (B1214524) bis(fluorosulfonyl)imide ([EMI][FSI]), reveal that the [FSI]⁻ anion can adopt various conformations. The interaction energies between the cation and anion are relatively weak, indicating a significant electrostatic character. Natural Bond Orbital (NBO) analysis, a method for studying charge transfer and intermolecular interactions, shows donor-acceptor interactions between the anion and cation. For instance, in the [EMI][FSI] ion pair, out-of-plane interactions occur between the anion and the π-system of the imidazolium (B1220033) ring, where the [FSI]⁻ anion acts as a donor to the π-accepting cationic ring.

The distribution of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is also a key aspect of electronic structure analysis. In related sulfonyl fluoride-containing cations, the sulfonyl fluoride moiety has been observed to have little influence on the electronic structure of the cation, with the HOMO and LUMO densities being primarily located on the aromatic rings of the cation.

Table 1: Calculated Interaction and Stabilization Energies for [EMI][FSI] Ion Pair Conformer This table is representative of data found in computational studies. Actual values may vary based on the specific conformer and computational method.

Parameter Energy (kJ/mol)
Interaction Energy -45.0

Energetics of Reaction Pathways

Computational chemistry provides powerful tools to map the potential energy surfaces of chemical reactions, elucidating the feasibility and energetics of various transformation pathways. For molecules related to imidodisulfuryl fluoride, such as aryl sulfonyl fluorides, DFT calculations have been used to investigate complex reaction mechanisms.

A representative example is the synthesis of aryl sulfonyl fluorides, which can be modeled to understand the energetics of each step. Such a catalytic cycle typically involves several stages:

Transmetallation: The initial step where the catalyst activates the aryl substrate.

Small Molecule Insertion: A crucial step where a molecule like sulfur dioxide (SO₂) inserts into a metal-carbon bond.

Oxidation/Reductive Elimination: The final stage where the desired product is formed and the catalyst is regenerated.

DFT calculations allow for the determination of the Gibbs free energy (ΔG) for each reactant, intermediate, transition state, and product along the reaction coordinate. This energetic mapping reveals the thermodynamic and kinetic feasibility of the proposed pathway. For instance, computational studies on Bi(III)-catalyzed formation of aryl sulfonyl fluorides have shown that the insertion of SO₂ into a Bi-C bond is both kinetically and thermodynamically favorable. nih.gov

Characterization of Transition States and Intermediates

Identifying and characterizing transient species like transition states (TS) and intermediates (IM) is a cornerstone of mechanistic studies in computational chemistry. montclair.edu A transition state represents the highest energy point along a reaction coordinate, and its structure provides critical information about the bond-forming and bond-breaking processes.

Computational methods, such as DFT, are used to locate these stationary points on the potential energy surface. A key confirmation of a true transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate leading from reactants to products. quantum-espresso.org For example, in the study of SO₂ insertion into a Bi-C bond, the transition state would feature a partially formed Bi-O bond and a partially formed C-S bond. nih.gov

Intermediates are local minima on the reaction pathway, representing metastable species that exist for a finite lifetime. The geometry, energy, and electronic structure of these intermediates can be fully optimized and characterized computationally. In the aforementioned Bi(III) catalytic cycle, intermediates such as a Bi(III)-phenyl complex (IM3) and a Bi(III)-O-sulfonyl-aryl species (IM5) have been computationally identified and analyzed. nih.gov

Computational Analysis of Bond Breaking Processes

The strength of chemical bonds within a molecule is a fundamental property that dictates its stability and reactivity. The homolytic bond dissociation energy (BDE) is the standard measure of bond strength, corresponding to the enthalpy change when a bond is cleaved to form two radical species.

Computational chemistry offers reliable methods for calculating BDEs, which can be challenging to measure experimentally. High-level quantum chemical methods, such as Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)), or composite methods like G4, can provide BDEs with high accuracy (often within 1-2 kcal/mol of experimental values). chemrxiv.org While computationally expensive, these methods serve as benchmarks. For larger systems, DFT functionals are widely used, although their accuracy can vary depending on the functional and the specific bond being studied. chemrxiv.orgstackexchange.com

The BDE is calculated as the difference between the sum of the energies of the resulting fragments and the energy of the original molecule. For imidodisulfuryl fluoride, key bonds of interest include the N-H, S-N, S=O, and S-F bonds. While specific high-accuracy BDE calculations for HN(SO₂F)₂ are not widely reported in introductory literature, data for related bonds provide valuable context for its stability.

Table 2: Representative Calculated Bond Dissociation Energies (BDEs) for Relevant Bond Types These values are illustrative and sourced from general computational chemistry literature for similar chemical environments. Actual BDEs for imidodisulfuryl fluoride may differ.

Bond Typical BDE (kJ/mol)
S–F (in SF₆) ~380
B–F (in BF₃) ~720 mdpi.com
Si–F ~540 researchgate.net
Al–F ~664 researchgate.net

Computational Approaches in Inorganic Molecular Discovery

Computational methods are revolutionizing the discovery of new inorganic compounds and materials. By moving beyond traditional Edisonian approaches, in silico techniques enable the rapid screening of vast chemical spaces to identify novel molecules with desired properties, a paradigm that extends far beyond its origins in drug discovery. efmc.infomonash.edu

Machine learning (ML) has emerged as a particularly powerful tool. acs.org ML models can be trained on large databases of known inorganic compounds, such as the Materials Project or the Inorganic Crystal Structure Database (ICSD), to learn complex structure-property relationships. acs.org These trained models can then predict key characteristics of hypothetical, yet-to-be-synthesized compounds with remarkable speed and accuracy.

Key applications in inorganic discovery include:

Predicting Thermodynamic Stability: ML algorithms can predict the formation energy of a compound, a critical indicator of whether it can be synthesized. nih.gov This allows researchers to filter out unstable candidates from large virtual libraries, focusing experimental efforts on the most promising ones.

Screening for Properties: Computational screening can identify materials with specific electronic, optical, or magnetic properties. For example, researchers have used a combination of search algorithms and artificial neural networks to identify novel spin-crossover complexes, which are promising for use in sensors and molecular switches. acs.org

Accelerating DFT Calculations: While DFT is accurate, it is computationally intensive. Machine-learned interatomic potentials can act as surrogates for DFT, enabling large-scale molecular dynamics simulations to study complex phenomena like surface properties and catalysis at a fraction of the computational cost. arxiv.org

These computational strategies significantly accelerate the design-synthesis-testing cycle, paving the way for the discovery of new inorganic molecules like advanced catalysts, semiconductors, and energy storage materials. nih.govspringerprofessional.de

Integration of Computational and Experimental Data

The most powerful approach to understanding molecular systems involves the tight integration of computational modeling with experimental data. researchgate.net This synergy allows for the validation of theoretical models and provides a deeper interpretation of experimental observations.

A primary area of integration is in the field of vibrational spectroscopy. Experimental techniques like Fourier-transform infrared (FT-IR) and Raman spectroscopy provide a characteristic "fingerprint" of a molecule based on its vibrational modes. However, assigning each observed peak to a specific molecular motion can be complex, especially for molecules with low symmetry.

This is where computational methods provide clarity. Using DFT, the vibrational frequencies and their corresponding intensities for a molecule can be calculated. nih.govspectroscopyonline.com By comparing the calculated spectrum with the experimental one, a confident assignment of the observed vibrational bands can be made. For example, studies on the related sulfonyl fluoride anion (SO₂F₂⁻) used DFT calculations to assign experimentally observed IR absorptions to the symmetric and antisymmetric O-S-O stretching modes and the SO₂ wagging mode. researchgate.net This one-to-one correspondence between calculated and observed spectra serves as strong evidence that the computationally optimized geometry accurately represents the real molecular structure. researchgate.net

Furthermore, discrepancies between calculated and experimental values can themselves be informative, pointing to environmental effects (like solvent or crystal packing interactions) that are not included in the gas-phase computational model. This iterative process of comparing theory and experiment leads to a more refined and accurate understanding of the molecule's structure and behavior.

Coordination Chemistry and Ligand Properties of Imidodisulfurylfluoride

Imidodisulfurylfluoride as a Nitrogen-Containing Ligand

The this compound anion, [N(SO₂F)₂]⁻, functions as a significant nitrogen-containing ligand in coordination chemistry. rsc.org Its utility stems from the specific electronic properties conferred by the two highly electronegative fluorosulfonyl groups attached to the central nitrogen atom. These groups are strongly electron-withdrawing, which modulates the donor properties of the nitrogen atom. In its protonated form, HN(SO₂F)₂, it can react to substitute other groups, leading to the formation of complexes where the nitrogen atom is directly bonded to a central atom, including elements not typically known for forming stable bonds under ordinary conditions. rsc.org The M-N-R bond angle is often an indicator of the degree of pi-donation from the nitrogen to the metal center in imido ligands. ilpi.com The N(SO₂F)₂ group was specifically chosen in exploratory synthetic chemistry as a likely substituent to form a stable xenon-nitrogen bond due to its electronic characteristics.

Formation of Noble Gas Complexes

The chemistry of noble gases was significantly advanced with the discovery that they could form stable chemical compounds. libretexts.orgwikipedia.org While early work focused on bonds to highly electronegative elements like fluorine and oxygen, subsequent research has expanded to include other elements, notably nitrogen. nih.gov The formation of noble gas complexes is often predicated on reacting a noble gas fluoride (B91410) with a compound containing a displaceable atom or group. rsc.org

A landmark achievement in noble gas chemistry was the synthesis of a compound featuring a stable xenon-nitrogen bond. rsc.org This was accomplished through the reaction of xenon difluoride (XeF₂) with imidobis(sulfuryl fluoride) (HN(SO₂F)₂). The reaction, carried out in a dichlorodifluoromethane (B179400) (CF₂Cl₂) solvent at 0°C, yields fluoro[imidobis(sulfuryl fluoride)]xenon, FXeN(SO₂F)₂. rsc.org This synthesis represented the first example of a compound with a xenon atom bonded to an element other than fluorine or oxygen under normal laboratory conditions. rsc.org The formation of the Xe-N bond is a significant extension of the coordination chemistry of xenon, demonstrating that stable bonds can be formed with other elements provided the ligand has suitable electronic properties. mcmaster.ca

Reaction for the Synthesis of FXeN(SO₂F)₂

Reactant 1 Reactant 2 Solvent Temperature Products

The formation of noble gas compounds can be understood within the framework of Lewis acid-base theory. libretexts.orgwikipedia.org In this context, a Lewis acid is an electron-pair acceptor, while a Lewis base is an electron-pair donor. wikipedia.orgwou.edu Cations, being electron-deficient, are classic examples of Lewis acids. libretexts.org

In the reaction leading to FXeN(SO₂F)₂, the xenon atom in XeF₂ acts as a Lewis acid (an electrophile), and the this compound anion, [N(SO₂F)₂]⁻, generated from HN(SO₂F)₂, acts as a Lewis base (a nucleophile). libretexts.orgmdpi.com The reaction can be conceptualized as the displacement of a fluoride ion from XeF₂ by the [N(SO₂F)₂]⁻ anion. More explicitly, the reaction involves the formation of a coordinate covalent bond between the nitrogen atom of the ligand and the xenon atom. wou.edu This interaction with a cationic or electrophilic center like the xenon in XeF₂ (or a conceptual XeF⁺ cation) is fundamental to the formation of the resulting complex. nih.gov

Electronic Factors Influencing Ligand Behavior

The ability of the this compound ligand to form stable compounds, particularly with challenging substrates like noble gases, is a direct result of its distinct electronic characteristics.

A critical prerequisite for a substituent to form a stable bond with xenon is that it must possess a high group electronegativity and be resistant to degradation by oxidation and fluorination. The this compound ligand, -N(SO₂F)₂, fulfills these requirements exceptionally well. The two sulfonyl fluoride (-SO₂F) groups are powerfully electron-withdrawing, which significantly increases the effective electronegativity of the entire ligand assembly. This high electronegativity helps to stabilize the resulting bond with the electropositive xenon center. Furthermore, the ligand is inherently robust and shows resistance to oxidation, a necessary trait when reacting with potent oxidizing agents like xenon fluorides. researchgate.net

The this compound anion has been identified as having a chaotropic effect on amines and carboxylic acids. biosynth.com Chaotropic agents are ions that disrupt the structure of water. nih.govnih.gov By disordering water molecules, they can increase the solubility of nonpolar substances and other molecules that are sparingly soluble in water. nih.gov This effect is related to the tendency of large, singly charged ions to associate with hydrophobic and neutral surfaces. rsc.orgkinampark.com The chaotropic nature of the this compound anion suggests its potential to influence intermolecular interactions in aqueous environments, a property that extends its chemical interest beyond coordination chemistry.

Formation of Anionic Species and Complexes with Counterions

Imidodisulfuryl fluoride, HN(SO₂F)₂, readily undergoes deprotonation to form the corresponding imidodisulfuryl fluoride anion, [N(SO₂F)₂]⁻, also known as the bis(fluorosulfonyl)imide (FSI) anion. This anion forms stable salts with a variety of counterions, and these complexes have been the subject of significant research, particularly in the context of electrolyte materials for electrochemical devices like lithium-ion batteries.

The formation of these anionic complexes typically involves an acid-base reaction where the acidic proton of HN(SO₂F)₂ is abstracted by a suitable base. One common and effective method for synthesizing these salts, particularly the lithium salt, is through ion exchange.

Synthesis of Lithium Imidodisulfuryl Fluoride

The lithium salt of imidodisulfuryl fluoride (LiFSI) is of particular interest due to its potential applications. A prevalent method for its preparation involves the use of a lithium-containing ion-exchange resin. google.com In this process, imidodisulfuryl fluoride is dissolved in an appropriate anhydrous organic solvent, such as tetrahydrofuran (B95107) (THF). google.com This solution is then reacted with a lithium resin. google.com

The reaction is typically carried out at very low temperatures, ranging from -78°C to -50°C. google.com The imidodisulfuryl fluoride solution is added dropwise to the resin suspension, and the reaction is allowed to proceed for several hours at this low temperature to ensure complete ion exchange. google.com Following the reaction, the solid resin is filtered off, and the solvent is removed from the filtrate by vacuum distillation to yield the final product, lithium imidodisulfuryl fluoride. google.com This method is advantageous as it avoids harsh reaction conditions and simplifies product purification. google.com Alternative synthesis routes may involve reacting imidodisulfuryl fluoride obtained from phthalimide (B116566) precursors with a lithium resin. patsnap.com

Table 1: Reaction Conditions for the Synthesis of Lithium Imidodisulfuryl Fluoride via Ion Exchange
ParameterConditionReference
ReactantsImidodisulfuryl fluoride, Lithium Resin google.com
SolventTetrahydrofuran (THF) google.com
Reaction Temperature-78°C to -50°C google.com
Reaction Time2-4 hours post-addition google.com
Isolation MethodFiltration followed by vacuum distillation of the filtrate google.com

Complexes with Other Counterions

Beyond lithium, the imidodisulfuryl fluoride anion forms salts with other inorganic counterions. Notably, cesium, mercury, and silver salts have been synthesized. acs.org These compounds are valuable as transfer reagents in inorganic synthesis, allowing for the introduction of the [N(SO₂F)₂]⁻ anion into other molecular systems. acs.org The synthesis and characterization of the cesium salt, CsN(SO₂F)₂, was reported in early studies of the anion's chemistry. dntb.gov.ua The formation of these salts underscores the stability of the [N(SO₂F)₂]⁻ anion and its ability to form stable ionic lattices with a range of cations.

The coordination chemistry of the FSI anion is a critical aspect of its properties. While detailed structural studies for many of its simple salts are not extensively reported in the provided context, the behavior of analogous anions like bis(trifluoromethylsulfonyl)imide suggests that the FSI anion can coordinate to metal centers in various modes, including monodentate (via nitrogen or oxygen) and bidentate (via two oxygen atoms or one oxygen and the nitrogen atom). rsc.orgresearchgate.net This versatility in coordination contributes to the diverse chemistry and applications of its complexes.

Advanced Applications in Chemical Synthesis

Imidodisulfuryl Fluoride (B91410) as a Potent Fluorinating Agent

Imidodisulfuryl fluoride is recognized as a strong electrophilic fluorinating agent, utilized in organic synthesis to strategically install fluorine atoms onto various chemical scaffolds. lookchem.com This colorless and highly reactive liquid is a valuable tool for chemists, particularly in the development of pharmaceuticals and agrochemicals where the presence of fluorine can significantly enhance desired properties. lookchem.com

The primary application of imidodisulfuryl fluoride in synthesis is its capacity for the selective fluorination of specific functional groups. lookchem.com The introduction of fluorine into organic molecules can profoundly alter their physical and chemical properties, including acidity, lipophilicity, metabolic stability, and binding affinity to biological targets. The high electronegativity and unique characteristics of the fluorine atom make fluorination a critical strategy in medicinal chemistry and materials science. researchgate.net

Imidodisulfuryl fluoride's utility stems from its ability to act as an electrophilic fluorine source, enabling reactions that might be challenging with other fluorinating agents. The development of various electrophilic fluorinating reagents has been a key area of research in organofluorine chemistry, aiming for safer and more effective methods to create fluorinated compounds. nih.gov

Table 1: Comparison of Selected Fluorinating Agents

Reagent Name Common Abbreviation Type Key Characteristics
Imidodisulfuryl fluoride HN(SO₂F)₂ Electrophilic Strong, highly reactive agent for selective fluorination. lookchem.com
N-Fluorobenzenesulfonimide NFSI Electrophilic Crystalline solid, easier to handle than gaseous reagents. nih.gov
Diethylaminosulfur trifluoride DAST Nucleophilic Used for deoxofluorination of alcohols and carbonyls. nih.gov
Selectfluor F-TEDA-BF₄ Electrophilic Crystalline, stable, and widely used N-F reagent. nih.gov

The selective fluorination capabilities of imidodisulfuryl fluoride make it a valuable tool in the multi-step synthesis of complex molecules, particularly for the pharmaceutical and agrochemical industries. lookchem.com

Pharmaceuticals: In drug discovery, adding fluorine atoms can lead to new drugs with improved characteristics such as greater potency, higher selectivity for their target, and enhanced metabolic stability, which can improve a drug's half-life in the body. lookchem.com

Agrochemicals: In the agrochemical sector, fluorination can boost the biological activity and selectivity of pesticides and herbicides. This leads to the creation of more effective crop protection agents that can be more environmentally benign. lookchem.com

Materials Science: Imidodisulfuryl fluoride is also used in the production of specialized fluorinated polymers and materials. The incorporation of fluorine imparts unique properties like increased chemical resistance, thermal stability, and hydrophobicity. These characteristics are highly sought after in industries such as electronics, automotive, and aerospace. lookchem.com

Table 2: Impact of Fluorination on Molecular Properties

Property Effect of Fluorine Introduction Industry Application
Metabolic Stability Increases resistance to metabolic breakdown Pharmaceuticals
Binding Affinity Can enhance binding to target enzymes/receptors Pharmaceuticals, Agrochemicals
Lipophilicity Increases, affecting transport and absorption Pharmaceuticals, Agrochemicals
Thermal Stability Increases due to the strength of the C-F bond Materials Science
Chemical Resistance Enhances resistance to chemical attack Materials Science

Based on extensive searches of scientific literature, there is no available evidence to suggest that imidodisulfuryl fluoride is used as a vulcanizing agent in polymer science or as an initiator for free radical polymerization. Therefore, the following sections of the requested outline could not be completed.

Research into Polymerization Initiation

Considerations for Anionic Polymerization Initiation (e.g., reactivity, stability, mechanisms)

The use of imidodisulfuryl fluoride, or more precisely its corresponding anion, as an initiator in anionic polymerization presents a unique set of theoretical considerations. While not a conventional initiator, an analysis of its chemical structure allows for a detailed projection of its potential reactivity, stability, and initiation mechanisms.

Reactivity Profile

The potential of the imidodisulfuryl fluoride anion, [N(SO₂F)₂]⁻, as an initiator is fundamentally tied to its nucleophilicity. The parent compound, HN(SO₂F)₂, is a strong acid due to the two powerfully electron-withdrawing sulfonyl fluoride (-SO₂F) groups attached to the nitrogen atom. Consequently, the resulting conjugate base, the imidodisulfuryl fluoride anion, is exceptionally stable.

This high stability is achieved through extensive delocalization of the negative charge on the nitrogen atom across four oxygen atoms and two fluorine atoms via resonance and strong inductive effects. A general principle in anionic polymerization is that highly stable anions are weak nucleophiles. Such weak initiators are only capable of polymerizing monomers that possess very strong electron-withdrawing groups at the double bond, which makes them highly susceptible to nucleophilic attack.

Therefore, the reactivity of the imidodisulfuryl fluoride anion would be limited to a specific class of "activated" monomers. It would be an unsuitable initiator for non-polar monomers like styrene or 1,3-butadiene, which require highly reactive, strong nucleophiles such as alkyllithium compounds for effective initiation. wikipedia.orgmit.edu Conversely, it might be effective for monomers like cyanoacrylates, where even weak bases can trigger polymerization. wikipedia.org

Table 1: Comparative Reactivity of Anionic Initiators

Initiator Anion Parent Compound Relative Nucleophilicity Suitable Monomers (Examples)
n-Butyl⁻ n-Butyllithium Very High Styrene, Dienes, Methacrylates
Amide (NH₂⁻) Sodium Amide High Styrene, Dienes
Fluorenyl⁻ 9-Phenylfluorene Moderate Methacrylates, Acrylates

| [N(SO₂F)₂]⁻ (Hypothetical) | Imidodisulfuryl fluoride | Very Low | Highly activated monomers (e.g., Cyanoacrylates) |

Stability Considerations

The stability of the initiator and the resulting propagating chain are critical for a controlled polymerization process. In anionic polymerization, the absence of termination steps in a highly purified system leads to what is known as a "living polymerization." du.edu.eg

Initiator Stability : The imidodisulfuryl fluoride anion exhibits exceptional intrinsic stability. This characteristic suggests that the initiator itself would be resistant to degradation or side reactions under appropriate anhydrous and aprotic solvent conditions, which are prerequisites for anionic polymerization. wikipedia.org

Propagating Chain Stability : Upon successful initiation, the imidodisulfuryl fluoride group would reside at the beginning of the polymer chain, and the propagating center would be a carbanion. The counter-ion to this carbanion would be the cation from the base used to deprotonate the parent imidodisulfuryl fluoride (e.g., Na⁺, K⁺). The large, non-coordinating nature of the [N(SO₂F)₂]⁻ group at the chain head would likely have minimal electronic impact on the propagating carbanion. The stability of the propagating species would primarily depend on the monomer structure and the nature of the cation-carbanion ion pair. A highly stable initiator anion could potentially reduce the likelihood of chain transfer reactions, favoring a living polymerization process provided a suitable monomer is used.

Proposed Initiation Mechanisms

The initiation of anionic polymerization using imidodisulfuryl fluoride would proceed via a multi-step mechanism involving the formation of the active initiator followed by its addition to a monomer.

Step 1: Formation of the Initiating Anion The process must begin with the deprotonation of imidodisulfuryl fluoride by a suitable base (B:). The choice of base is critical; it must be strong enough to abstract the acidic proton but should not initiate polymerization itself or lead to side reactions with the monomer.

HN(SO₂F)₂ + B → B⁺[N(SO₂F)₂]⁻

Step 2: Nucleophilic Attack (Initiation) The newly formed imidodisulfuryl fluoride anion then acts as the nucleophile, attacking the electron-deficient double bond of a monomer molecule (M). This step forms a new carbanion, which is the initial propagating species.

B⁺[N(SO₂F)₂]⁻ + M → (SO₂F)₂N-M⁻ B⁺

Step 3: Propagation The carbanion formed during initiation subsequently attacks further monomer molecules in a sequential manner, leading to the growth of the polymer chain.

(SO₂F)₂N-M⁻ B⁺ + n(M) → (SO₂F)₂N-(M)ₙ-M⁻ B⁺

Table 2: Summary of Mechanistic Considerations

Mechanistic Aspect Description Key Factors
Initiator Formation Deprotonation of HN(SO₂F)₂. Acidity of HN(SO₂F)₂, strength of the base used, solvent polarity.
Initiation Step Nucleophilic addition of [N(SO₂F)₂]⁻ to monomer. Monomer reactivity (presence of electron-withdrawing groups), nucleophilicity of the anion.
Propagation Step Sequential addition of monomer to the growing carbanionic chain end. Monomer concentration, solvent, temperature, nature of the counter-ion.

| Termination | Theoretically absent in a pure system, leading to a living polymerization. du.edu.eg | Presence of protic impurities (water, alcohols), CO₂, O₂. |

Future Research Directions and Outlook

Development of Novel Synthetic Routes

While methods for synthesizing imidodisulfuryl fluoride (B91410) and its derivatives exist, the pursuit of more efficient, scalable, and sustainable synthetic routes remains a key objective. Current research points towards several promising avenues. For instance, the synthesis of [4-(acetylamino)phenyl]imidodisulfuryl difluoride (AISF), a stable, crystalline reagent, has been achieved through a single-step oxidative C–H functionalization protocol, demonstrating a move towards more direct and atom-economical methods acs.org.

Future work will likely focus on:

Catalytic Fluorination: Exploring new catalysts to facilitate the fluorination of precursors like imidodisulfuryl chloride, potentially lowering reaction temperatures and improving yields lookchem.com.

Radical-Based Strategies: The use of radical fluorosulfonylation processes presents an innovative approach. nih.gov Developing air-stable, crystalline reagents that can generate the ·SO2F radical under mild conditions, such as photocatalysis, could overcome the limitations associated with using hazardous gaseous precursors and the high bond dissociation energy of S(VI)-F bonds nih.gov.

Flow Chemistry: Implementing continuous flow processes for the synthesis of imidodisulfuryl fluoride and its salts, like lithium bis(fluorosulfonyl)imide (LiFSI), could enhance safety, improve reproducibility, and allow for easier scale-up for industrial applications lookchem.comgoogle.com.

These advancements aim to make these valuable compounds more accessible for research and application by developing methods that are lower in cost, produce fewer by-products, and are suitable for industrial production lookchem.com.

Deeper Mechanistic Understanding of Complex Reactions

A thorough understanding of the reaction mechanisms involving imidodisulfuryl fluoride is fundamental to optimizing existing transformations and designing new ones. The reactivity of related compounds suggests a rich and complex chemistry worthy of deeper investigation.

Key areas for future mechanistic studies include:

Addition and Substitution Reactions: The N-chloro derivative, ClN(SO2F)2, is known to undergo addition reactions with molecules like carbon monoxide and cyanogen (B1215507) halides researchgate.net. Detailed kinetic and computational studies are needed to elucidate the transition states and intermediates in these processes. Similarly, understanding the factors that govern the substitution of chlorine in metallic chlorides by the N(SO2F)2⁻ ion is crucial for expanding its use in synthesis researchgate.net.

Radical Pathways: For reactions involving the fluorosulfonyl radical (·SO2F), a key area of investigation is the single electron transfer (SET) process that initiates the radical cascade. nih.gov Understanding how the structure of the precursor influences the efficiency of radical generation under photocatalytic conditions will be vital nih.gov.

Solvent Effects: The choice of solvent can significantly influence reaction outcomes in fluorine chemistry. As seen with related imidoyl fluorides, solvent interactions can stabilize key intermediates, such as N-ethylidyne-ammonium cations, dramatically affecting reaction efficiency organic-chemistry.org. Systematic studies on the role of the solvent in reactions of imidodisulfuryl fluoride are needed to control reaction pathways and product selectivity.

Expansion of Advanced Spectroscopic Probes

The unique properties of the fluorine atom make it an excellent probe for spectroscopic analysis. Future research will increasingly rely on sophisticated spectroscopic techniques to characterize imidodisulfuryl fluoride and its derivatives and to monitor their interactions in complex systems.

The expansion of the following techniques will be particularly impactful:

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: As a highly sensitive nucleus with a wide chemical shift range, ¹⁹F NMR is a powerful tool for studying fluorine-containing compounds nih.govuni-konstanz.de. Future applications will involve using ¹⁹F NMR to study the kinetics of reactions, identify transient intermediates, and probe the electronic environment of the sulfonyl fluoride groups. High-resolution techniques can provide detailed structural information, as demonstrated by the analysis of derivatives like CH₃N(SO₂F)₂ acs.org.

X-ray Absorption Spectroscopy (XAS): Techniques such as fluorine K-edge μ-X-ray Absorption Near-Edge Structure (μ-XANES) spectroscopy offer element-specific insights into the chemical environment and bonding of fluorine atoms. rsc.org This method can be applied to characterize new materials and complexes containing the imidodisulfuryl fluoride moiety, even at low concentrations on various surfaces rsc.org.

High-Resolution Molecular Absorption Spectrometry (HR-CS MAS): For trace analysis, techniques like high-resolution continuum source graphite furnace molecular absorption spectrometry (HR-CS GF MAS) are highly effective for determining fluorine content, offering high robustness against matrix interferences, which is crucial for environmental or biological samples mdpi.com.

These advanced methods will provide unprecedented detail about the structure, bonding, and reactivity of imidodisulfuryl fluoride and its derivatives.

Predictive Modeling and Machine Learning in Chemical Synthesis

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis, and the development of novel routes for compounds like imidodisulfuryl fluoride will be no exception. These computational tools can accelerate the discovery and optimization of synthetic pathways by analyzing vast datasets of chemical reactions. preprints.org

Future research in this area will focus on:

Retrosynthetic Analysis: AI-powered tools can predict feasible and novel synthetic routes by learning from extensive reaction databases. preprints.orgnih.gov This can help chemists identify non-intuitive pathways to imidodisulfuryl fluoride that may be more efficient or use more readily available starting materials.

Reaction Condition Optimization: Machine learning models can predict optimal reaction parameters, such as temperature, solvent, and catalyst, to maximize yield and selectivity. preprints.org This data-driven approach reduces the need for extensive trial-and-error experimentation.

Discovery of Novel Materials: By combining ML algorithms with high-quality data from high-throughput synthesis platforms, researchers can accurately predict the formation of new, complex materials that have never existed before. northwestern.edu This approach could be used to guide the synthesis of new energetic materials or functional polymers derived from imidodisulfuryl fluoride.

Exploration of New Ligand Architectures and Coordination Chemistry

The imidodisulfuryl fluoride anion, [N(SO₂F)₂]⁻, has significant potential as a ligand in coordination and organometallic chemistry. Its properties—a non-coordinating anion nature combined with two hard oxygen and two hard fluorine atoms—make it a versatile building block for new molecular architectures.

Future exploration in this domain will likely involve:

Novel Complexes: The ability of the [N(SO₂F)₂]⁻ ion to act as a ligand has been demonstrated, for example, in its formation of a stable complex between its silver salt and benzene researchgate.netacs.org. A systematic investigation of its coordination behavior with a wide range of transition metals, lanthanides, and actinides could lead to the discovery of complexes with unique structural, magnetic, or catalytic properties.

Supramolecular Chemistry: The S-N bond framework is a key component in many electron-rich ring and cage structures. acs.orgresearchgate.net The imidodisulfuryl fluoride moiety could be incorporated into larger macrocyclic or cage-like ligands. The interactions between sulfur and nitrogen atoms in these architectures can lead to materials with interesting electronic and conducting properties researchgate.netacs.org.

Functional Materials: The strong electron-withdrawing nature of the two fluorosulfonyl groups makes the [N(SO₂F)₂]⁻ anion exceptionally stable. This stability is highly desirable for applications such as electrolytes in high-voltage batteries. Research into new salts of imidodisulfuryl fluoride with organic or inorganic cations could yield novel electrolytes with improved performance characteristics.

The study of small, reactive sulfur-nitrogen species as ligands in transition metal complexes is a well-established field, and imidodisulfuryl fluoride represents a promising, underexplored component for the design of new functional molecules and materials vscht.cz.

Conclusion: Contributions to Modern Chemistry

Summary of Key Academic Contributions

The primary academic contribution of imidodisulfuryl fluoride (B91410) lies in the establishment of the bis(fluorosulfonyl)imide (FSI) anion as a critical component in next-generation electrochemical systems. Research into its lithium salt, LiN(SO₂F)₂ (LiFSI), has been particularly transformative for the field of lithium-ion and lithium-metal batteries. LiFSI is recognized as a superior alternative to the conventional electrolyte salt, lithium hexafluorophosphate (LiPF₆), offering enhanced thermal and electrochemical stability, higher ionic conductivity, and improved safety characteristics.

Key academic insights have demonstrated that the FSI anion actively participates in the formation of a stable and robust solid-electrolyte interphase (SEI) on electrode surfaces. This LiFSI-derived SEI layer is crucial for passivating the electrodes, preventing further electrolyte decomposition, and promoting efficient Li⁺ ion transport, which ultimately leads to longer cycle life and better performance, especially under demanding conditions such as low temperatures. Furthermore, the study of imidodisulfuryl fluoride and its derivatives has expanded the fundamental understanding of highly fluorinated inorganic compounds and their reactivity.

Synthesis and Reactivity Paradigms

The study of imidodisulfuryl fluoride has introduced new paradigms in both synthesis and reactivity. Early synthetic routes involved the reaction of urea (B33335) with fluorosulfonic acid. However, the burgeoning demand for its derivatives, particularly LiFSI, has spurred the development of more scalable and efficient production methods. Modern synthetic strategies often involve multi-step processes starting from materials like phthalimide (B116566) or methyl aromatic amines, designed to be cost-effective and suitable for industrial production with high purity and yield rsc.orgmdpi.com.

Imidodisulfuryl fluoride is a strong Brønsted acid, a property that has been harnessed in the preparation of a wide array of its metallic and non-metallic salts. Its reactivity is characterized by the high electrophilicity of the sulfur centers and the stability of its conjugate base, the FSI anion. This stability is a cornerstone of its utility. The development of FSI-based ionic liquids has further broadened its application, offering electrolytes with wide electrochemical windows and non-volatility illinois.edu. The unique reactivity of the S-F bond has also allowed the FSI moiety to be incorporated into the Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry platform, a powerful tool for rapidly connecting chemical fragments under mild conditions, thereby establishing a new paradigm in molecular assembly ornl.govmcmaster.ca.

Spectroscopic and Theoretical Advancements

The structural and electronic properties of imidodisulfuryl fluoride and its anion have been extensively investigated, leading to significant spectroscopic and theoretical advancements. Single-crystal X-ray diffraction studies have provided precise geometric parameters for the parent acid, revealing key details about its solid-state conformation.

Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in understanding the molecule's vibrational spectra and conformational preferences. Theoretical calculations have been successfully used to assign experimental infrared and Raman bands to specific vibrational modes of the FSI anion, correlating spectral features with its cis and trans conformers. These theoretical models are crucial for interpreting the complex interactions within electrolyte solutions, such as ion solvation and the formation of the SEI layer.

**Table 1: Crystallographic Data for Imidodisulfuryl Fluoride (HN(SO₂F)₂) **

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 7.7331
b (Å) 10.0542
c (Å) 9.3197
V (ų) 269.92

Table 2: Selected Vibrational Frequencies for the FSI Anion

Vibrational Mode Calculated Frequency (cm⁻¹) (PBE0/6-31G**) Experimental IR Frequency (cm⁻¹)
SO₂ asymmetric stretch 1380 ~1350-1390
SO₂ symmetric stretch 1180 ~1180-1200
S-N-S asymmetric stretch 1080 ~1080

Broader Implications for Fundamental Chemical Science

The exploration of imidodisulfuryl fluoride has had profound implications that extend beyond its direct applications. The success of LiFSI has fundamentally altered the direction of electrolyte research for energy storage, shifting focus towards the rational design of anions that can actively and beneficially participate in interfacial chemistry. This has spurred a global effort to develop new salts and ionic liquids with tailored properties for high-performance batteries, impacting the fields of materials science, electrochemistry, and sustainable energy.

The incorporation of the sulfonyl fluoride moiety into the SuFEx click chemistry repertoire represents a significant advance in synthetic chemistry. It provides a robust and versatile method for covalent bond formation, enabling applications in drug discovery, chemical biology, and polymer chemistry ornl.gov. This demonstrates how the study of a fundamental inorganic compound can lead to the development of powerful platforms for molecular construction. The chemistry of imidodisulfuryl fluoride serves as a compelling example of how curiosity-driven research into seemingly esoteric molecules can culminate in significant technological advancements and a deeper understanding of fundamental chemical principles.

Q & A

Q. How do non-covalent interactions (e.g., halogen bonding) influence this compound’s supramolecular assembly?

  • Methodological Answer :
  • Crystallographic Analysis : Map close contacts (e.g., S···F <3.3 Å) using Hirshfeld surfaces.
  • Theoretical Modeling : NCI plots to visualize interaction strengths.
  • Functional Impact : Correlate interaction motifs with conductivity/Raman shifts in solid state .

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